molecular formula C18H17N5O3 B11003176 N-{3-[(7-methoxyquinolin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide

N-{3-[(7-methoxyquinolin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide

Cat. No.: B11003176
M. Wt: 351.4 g/mol
InChI Key: YEEPOCRFROOUNM-UHFFFAOYSA-N
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Description

N-{3-[(7-methoxyquinolin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide is a complex organic compound with the molecular formula C18H17N5O3 This compound is notable for its unique structure, which includes a quinoline moiety, a pyrazine ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(7-methoxyquinolin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and pyrazine intermediates. The key steps include:

    Synthesis of 7-methoxyquinoline: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Formation of the amide linkage: The 7-methoxyquinoline is then reacted with 3-aminopropanoic acid to form the amide bond.

    Coupling with pyrazine-2-carboxylic acid: The final step involves the coupling of the amide intermediate with pyrazine-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(7-methoxyquinolin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The nitro group on the pyrazine ring can be reduced to an amine.

    Substitution: The amide linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

N-{3-[(7-methoxyquinolin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors.

    Biological Research: It is used as a probe to study enzyme-substrate interactions in various biochemical pathways.

    Industrial Applications: The compound can be used in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-{3-[(7-methoxyquinolin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it inhibits enzymes involved in DNA replication.

    Pathway Modulation: By interacting with key proteins, the compound can modulate signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Uniqueness: The combination of a quinoline moiety with a pyrazine ring and an amide linkage is unique, providing distinct chemical and biological properties.

    Functional Uniqueness: The compound’s ability to inhibit specific enzymes and modulate signaling pathways sets it apart from other similar compounds.

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[3-[(7-methoxyquinolin-3-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C18H17N5O3/c1-26-14-3-2-12-8-13(10-22-15(12)9-14)23-17(24)4-5-21-18(25)16-11-19-6-7-20-16/h2-3,6-11H,4-5H2,1H3,(H,21,25)(H,23,24)

InChI Key

YEEPOCRFROOUNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCNC(=O)C3=NC=CN=C3

Origin of Product

United States

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